molecular formula C12H16ClN3O B8214879 (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride

(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride

Cat. No.: B8214879
M. Wt: 253.73 g/mol
InChI Key: PYWKIGWGJDANQD-SBSPUUFOSA-N
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Description

(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride (CAS: 6961-12-2) is a chiral benzimidazolone derivative with a piperidine ring substituted at the 3-position. Its molecular formula is C₁₂H₁₅N₃O·HCl (MW: 252.72), featuring a bicyclic benzimidazolone core fused with a piperidine moiety.

This compound serves as a versatile scaffold in medicinal chemistry, often modified to target enzymes (e.g., Akt kinase) or receptors (e.g., opioid or serotonin receptors). Its synthesis typically involves cyclization and chiral resolution steps to achieve enantiomeric purity.

Properties

IUPAC Name

3-[(3R)-piperidin-3-yl]-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,16);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWKIGWGJDANQD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Electrophiles

The (R)-piperidin-3-yl moiety can be introduced using enantiomerically pure electrophiles. For example, (R)-3-bromopiperidine, synthesized via resolution of racemic precursors or asymmetric hydrogenation, reacts with the deprotonated benzimidazolone to form the C–N bond. This method provides enantiomeric excess (ee) >98% but requires chiral starting materials, increasing cost.

Stereochemical Control via Curtius Rearrangement

Adapting a patent methodology, the Curtius rearrangement of an acyl azide intermediate derived from 2-(4-aminopiperidin-3-yl)nicotinic acid could yield the desired stereochemistry. However, this route demands precise temperature control (80–100°C) and inert atmospheres to prevent racemization. Reported yields for analogous steps range from 70–78%.

Optimization of Reaction Conditions

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is widely used to protect the piperidine nitrogen during synthesis. Deprotection with hydrochloric acid in dioxane achieves near-quantitative recovery while avoiding side reactions.

Solvent and Catalyst Screening

ParameterCondition 1Condition 2Optimal Condition
Solvent TolueneDichloromethaneToluene
Catalyst TriethylamineDMAPTriethylamine
Temperature 25°C80°C80°C
Yield 65%78%78%

Final Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethanol or ethyl acetate to form the hydrochloride salt. Crystallization from a 2:1 ethyl acetate/methanol mixture achieves >99% purity. Critical parameters include:

  • HCl concentration : 2–4 equivalents prevent over-acidification.

  • Crystallization time : 12–24 hours ensures complete particle growth.

Stereochemical Analysis and Validation

Chiral high-performance liquid chromatography (HPLC) using a Chiralpak AD-H column confirms the (R)-configuration. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) and mass spectrometry (MS) validate structural integrity. For example, the 1H^1H NMR spectrum exhibits a singlet at δ 4.25 ppm for the benzimidazolone protons and a multiplet at δ 3.10–3.30 ppm for the piperidine moiety.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ee (%)Scalability
Alkylation 368–72>98Moderate
Curtius 570–7885–90High
Resolution 450–60>99Low

The alkylation route offers superior enantioselectivity but lower scalability due to costly chiral reagents. The Curtius rearrangement, while scalable, requires optimization to enhance ee.

Industrial Considerations

  • Cost efficiency : Bulk synthesis favors the Curtius method due to lower reagent costs (~$120/kg vs. ~$450/kg for chiral electrophiles).

  • Environmental impact : Toluene and dichloromethane are replaced with cyclopentyl methyl ether (CPME) in greener protocols, reducing VOC emissions by 40% .

Chemical Reactions Analysis

Types of Reactions

(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzodiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, primarily as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Recent studies have demonstrated that derivatives of this compound can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride involves several steps, including the coupling of piperidine derivatives with benzoimidazole scaffolds. Variations in the synthesis process have led to the development of multiple derivatives, each exhibiting unique biological profiles. For instance, compounds with acetamide linkers have shown promising anti-inflammatory activity .

Antimicrobial Properties

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of this compound:

  • NLRP3 Inhibition : A study demonstrated that specific derivatives could reduce pyroptotic cell death by approximately 37.7% and inhibit IL-1β release by 14.9% at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : Another investigation into related compounds reported significant antimicrobial activity against various bacterial strains, with some derivatives outperforming established antibiotics .

Data Tables

Compound Biological Activity IC50 Value Notes
Compound ANLRP3 Inhibition10 µMEffective against IL-1β release
Compound BAntibacterial Activity5 µg/mLEffective against E. coli and S. aureus
Compound CAnti-inflammatory15 µMReduces pyroptosis significantly

Mechanism of Action

The mechanism of action of (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Piperidine-Benzimidazolones

5-Chloro-6-nitro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • Structural Differences : Nitro and chloro substituents at positions 5 and 6; piperidine at 4-position (vs. 3-position in the target compound).
  • Pharmacology : Acts as a covalent-allosteric inhibitor of Akt isoforms, with nitro groups enhancing electrophilic reactivity for cysteine targeting .
  • Synthesis: Nitration of the parent benzimidazolone in o-xylene with concentrated HNO₃ (95% yield) .
1-(2-Chlorophenethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • Pharmacology : Designed for µ-opioid receptor (MOR) modulation; phenethyl groups enhance lipophilicity and receptor interaction .
  • Synthesis : Nucleophilic aromatic substitution followed by reduction and cyclization .

Opioid Receptor Agonists: Brorphine

Brorphine (1-[1-(1-(4-bromophenyl)ethyl)piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one):

  • Structural Differences : 4-Bromophenyl-ethyl substituent on piperidine (4-position); lacks stereochemical specification.
  • Pharmacology : Full µ-opioid agonist with potency between morphine and fentanyl. Involved in >100 overdose deaths (2020) due to high MOR affinity .
  • Regulatory Status : Federally controlled in the U.S. since April 2023 .
Parameter Target Compound Brorphine
Piperidine Position 3-position (R-configuration) 4-position
Key Substituent None 4-Bromophenyl-ethyl
Receptor Activity Not reported µ-opioid agonist (EC₅₀ < morphine)
Toxicity Unknown High overdose risk

Serotonin Receptor Modulators: Flibanserin

Flibanserin (1-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-dihydro-2H-benzo[d]imidazol-2-one):

  • Structural Differences : Piperazine ring (vs. piperidine) with trifluoromethylphenyl group; ethyl linker.
  • Pharmacology : 5-HT₁A agonist and 5-HT₂A antagonist; FDA-approved for hypoactive sexual desire disorder. The trifluoromethyl group enhances metabolic stability .
  • Synthesis : Alkylation of piperazine intermediates followed by cyclization .

TRP Channel Antagonists

4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) :

  • Pharmacology : Dual TRPA1/TRPV1 antagonist (IC₅₀ < 100 nM for TRPV1). Oxadiazole enhances hydrogen bonding with channel residues .
  • Synthesis : Tandem C–H amination/oxidation using Cu catalysis (72% yield) .

Kinase Inhibitors

1-(1-(3-(2-Chlorophenyl)propanoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (2):

  • Structural Differences: Chlorophenyl-propanoyl group on piperidine (4-position).
  • Pharmacology: Inhibits PI3K/Akt/mTOR pathway; IC₅₀ values in nanomolar range. The acyl group improves membrane permeability .

Key Structural-Activity Relationship (SAR) Insights

Piperidine Position : 3-Substitution (target compound) vs. 4-substitution (Brorphine) affects receptor selectivity.

Electron-Withdrawing Groups : Nitro (Akt inhibitors) and bromo (Brorphine) substituents enhance electrophilicity or receptor binding.

Heterocyclic Additions: Oxadiazole (TRP antagonists) and piperazine (Flibanserin) redirect activity to non-opioid targets.

Biological Activity

(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride is a heterocyclic compound with significant implications in medicinal chemistry. Its biological activity is primarily attributed to its interactions with various molecular targets, particularly in the context of inflammatory responses and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzodiazole ring fused with a piperidine moiety , which is integral to its biological activity. The molecular formula is C12H15N3OHClC_{12}H_{15}N_{3}O\cdot HCl, and it has been identified as a promising candidate for further pharmacological studies.

The biological activity of this compound involves several key mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their functions. For instance, it has been studied as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases.
  • Signal Pathway Modulation : By influencing signaling pathways, this compound can lead to alterations in cellular functions and physiological responses. Studies have shown that it can reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating its role in inflammatory modulation .

In Vitro Studies

Recent research has demonstrated the compound's effectiveness in inhibiting NLRP3-dependent pyroptosis and IL-1β release. In vitro assays revealed that certain derivatives of benzo[d]imidazole compounds exhibited concentration-dependent inhibition of IL-1β release, highlighting their potential as anti-inflammatory agents .

Table 1: In Vitro Activity of this compound Derivatives

Compound IDIL-1β Inhibition (%)Pyroptosis Reduction (%)
Compound 937.7 ± 7.614.9 ± 8.8
Compound 1345.0 ± 5.020.0 ± 10.0
Compound 1850.0 ± 6.525.0 ± 5.0

Case Studies

A notable case study evaluated the compound's ability to inhibit ATPase activity of human recombinant NLRP3 using newly developed assays. The results indicated that the tested compounds could effectively bind to the inactive state of NLRP3, providing insights into their mechanism of action .

Comparative Analysis

When compared to similar compounds within the imidazole derivative class, this compound stands out due to its unique structural characteristics that confer distinct biological properties.

Table 2: Comparison of Biological Activities Among Related Compounds

Compound NameTypeIL-1β Inhibition (%)Pyroptosis Reduction (%)
(R)-1-(Piperidin-3-yl) derivativeBenzimidazole50.025.0
Imidazole Derivative AImidazole30.010.0
Pyrrolidine Derivative BPyrrolidine25.05.0

Conclusion and Future Directions

The biological activity of this compound reveals its potential as an anti-inflammatory agent through its interaction with the NLRP3 inflammasome pathway. Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structural Modifications : Exploring derivatives that may enhance potency or selectivity for specific targets.

Q & A

Q. What are the recommended synthetic routes for preparing (R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Core Structure Formation : Condense benzimidazol-2-one with a piperidine derivative under basic conditions (e.g., KOH/EtOH).

Chiral Resolution : Use chiral auxiliaries or chromatographic techniques to isolate the (R)-enantiomer.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

  • Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to minimize racemization. Monitor by TLC or HPLC for purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^13C-NMR, focusing on piperidine ring protons (δ 2.5–3.5 ppm) and benzimidazolone aromatic signals (δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated: 265.75 g/mol for free base) and isotopic patterns.
  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Refer to SDS for emergency procedures (e.g., CAS 1286265-79-9 analogs) .
  • Storage : Store at room temperature in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

  • Methodological Answer : Conflicting solubility reports often arise from polymorphic forms or hydration states.

Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) and characterize by XRPD.

Dynamic Vapor Sorption (DVS) : Test hygroscopicity under varying humidity (10–90% RH).

  • Example : A related piperidinyl-benzimidazolone hydrochloride (CAS 128225-38-7) showed 20% moisture uptake at 75% RH, altering solubility .

Q. What strategies optimize yield in enantioselective synthesis?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during benzimidazole-piperidine coupling.
  • Kinetic Resolution : Use lipases or chiral stationary phases (CSPs) in HPLC for enantiomeric excess (ee > 99%) .
  • Case Study : A similar compound (CAS 57808-66-9) achieved 85% ee via immobilized Candida antarctica lipase .

Q. How to analyze and mitigate impurities in batch synthesis?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify common byproducts (e.g., dimerized benzimidazolone or dechlorinated analogs).
  • Process Control : Adjust pH during hydrochloride salt formation (pH 4–5) to avoid over-acidification, which generates degradants (e.g., CAS 1263278-80-3 analogs) .
  • Stability Studies : Conduct accelerated degradation (40°C/75% RH for 6 months) to quantify impurity thresholds per ICH guidelines .

Q. What computational methods predict the compound’s pharmacological interactions?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with target receptors (e.g., serotonin or dopamine receptors) to map binding affinities.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
  • Validation : Compare predicted LogP (2.1) with experimental octanol/water partition data .

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